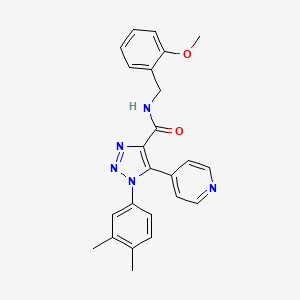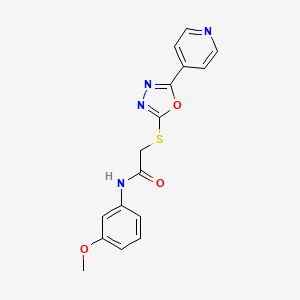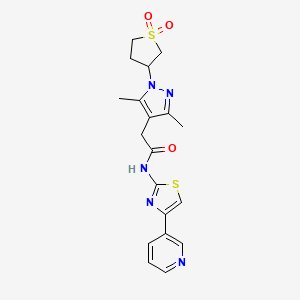
Chembl4527398
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s chemical name, its molecular formula, and its structure. Information about its discovery or synthesis could also be included .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It may include the starting materials, the conditions under which the reaction occurs, and the yield of the final product .Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography or NMR spectroscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability. It also includes chemical properties like reactivity and acidity/basicity .Aplicaciones Científicas De Investigación
Overview of ChEMBL Database
ChEMBL is an Open Data database that plays a pivotal role in drug discovery and chemical biology research by providing a comprehensive collection of data including binding, functional, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) information for a multitude of drug-like bioactive compounds. This rich dataset is meticulously abstracted from primary literature, further curated, and standardized to enhance its utility across various research problems within chemical biology and drug discovery domains. As of its reported state, ChEMBL contains over 5.4 million bioactivity measurements for more than 1 million compounds and 5200 protein targets, accessible through various means including a web-based interface, data downloads, and web services (Gaulton et al., 2011).
Advancements and Extensions
Since its inception, ChEMBL has seen significant expansions, not only in the volume of data from medicinal chemistry literature but also through the inclusion of new sources of bioactivity data. These enhancements include data sets from neglected disease screening, crop protection data, drug metabolism and disposition data, and bioactivity data from patents. Furthermore, the database has been enriched with features such as the use of ontologies for annotating assays and targets, inclusion of targets and indications for clinical candidates, addition of metabolic pathways for drugs, and the calculation of structural alerts. These advancements have made ChEMBL an even more valuable resource for a wide range of applications in drug discovery and chemical biology (Gaulton et al., 2016).
ChEMBL Web Services
To streamline access to drug discovery data and utilities, ChEMBL web services have been updated to expose a greater breadth of data from the underlying database and introduce new functionalities. This improvement facilitates the construction of applications and data processing workflows that are pertinent to drug discovery and chemical biology, enabling researchers to access and manipulate ChEMBL data more efficiently (Davies et al., 2015).
Crop Protection Bioassay Data Set
In an effort to broaden the applicability of ChEMBL and promote its use in fields beyond human health research, a comprehensive data set comprising bioactivity data of compounds with insecticidal, fungicidal, and herbicidal properties has been incorporated. This initiative extends the utility of ChEMBL to crop protection research, enabling the identification of active chemical scaffolds against specific targets or endpoints, deconvolution of potential targets of phenotypic assays, and the understanding of potential targets/pathways for safety liabilities (Gaulton et al., 2015).
Mecanismo De Acción
Safety and Hazards
This involves understanding the potential risks associated with the compound. It could include toxicity data, environmental impact, and precautions for handling and storage .
For a specific compound, you would need to consult the relevant scientific literature. Databases like ChEMBL , PubChem, and others can be a good starting point . Please make sure to check the compound identifier and try again. If it’s a new or less-studied compound, it might be worth reaching out to experts in the field or the authors of the study introducing the compound.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN6O4/c23-14-3-1-13(2-4-14)16-10-17-21-26-29(22(31)27(21)7-8-28(17)25-16)11-20(30)24-15-5-6-18-19(9-15)33-12-32-18/h1-10H,11-12H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDVKJQDPBNFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)N4C=CN5C(=CC(=N5)C6=CC=C(C=C6)Cl)C4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2858809.png)


![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2858812.png)
![1-[3-(Difluoromethyl)phenyl]propan-1-one](/img/structure/B2858813.png)
![2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
![2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2858815.png)




![7-Chloro-1-(3-chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858826.png)
![2,4-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2858829.png)
